1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone

Description

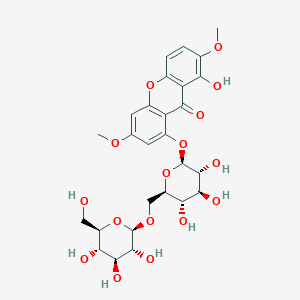

Structure

3D Structure

Properties

Molecular Formula |

C27H32O16 |

|---|---|

Molecular Weight |

612.5 g/mol |

IUPAC Name |

1-hydroxy-2,6-dimethoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-one |

InChI |

InChI=1S/C27H32O16/c1-37-9-5-12-16(21(32)17-10(40-12)3-4-11(38-2)18(17)29)13(6-9)41-27-25(36)23(34)20(31)15(43-27)8-39-26-24(35)22(33)19(30)14(7-28)42-26/h3-6,14-15,19-20,22-31,33-36H,7-8H2,1-2H3/t14-,15-,19-,20-,22+,23+,24-,25-,26-,27-/m1/s1 |

InChI Key |

MMZOSEKWRIIWQX-ONMHTNRHSA-N |

Isomeric SMILES |

COC1=C(C2=C(C=C1)OC3=C(C2=O)C(=CC(=C3)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O |

Canonical SMILES |

COC1=C(C2=C(C=C1)OC3=C(C2=O)C(=CC(=C3)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Natural Extraction from Plant Sources

Plant Material and Isolation Protocols

The compound is primarily isolated from Swertia species (Gentianaceae), notably Swertia mussotii and Swertia punctata. Key steps include:

Table 1: Natural Extraction Protocols

Chemical Synthesis Strategies

Glycosylation of Xanthone Aglycones

The synthesis involves coupling gentiobiose (a β-1,6-linked glucose disaccharide) with a pre-functionalized xanthone core.

Wagner’s Glycosylation Method (1985)

- Substrates : 3,7-Dimethoxy-8-hydroxyxanthone (aglycone) and peracetylated gentiobiosyl bromide.

- Conditions : Koenigs-Knorr reaction with Ag₂CO₃ catalysis in anhydrous CH₃CN.

- Yield : 22% after deprotection (TFA/CH₂Cl₂).

Li Group’s Total Synthesis (2016)

Table 2: Synthetic Routes Comparison

| Method | Key Reagent | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| Wagner (1985) | Ag₂CO₃ | 25°C | 48 h | 22% | 95% |

| Li Group (2016) | Trichloroacetimidate | 0°C → RT | 72 h | 18% | 98% |

Enzymatic and Biocatalytic Approaches

Glycosyltransferase-Mediated Synthesis

Chemical Reactions Analysis

Types of Reactions: 1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can occur at the methoxy or hydroxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acids can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Pharmacological Properties

1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone exhibits several bioactive properties:

- Antioxidant Activity : This compound has demonstrated significant antioxidant capabilities, which are crucial for combating oxidative stress and related diseases. Studies indicate that glycosylated xanthones like this one possess higher antioxidant activity compared to their non-glycosylated counterparts .

- Anti-inflammatory Effects : Research has shown that xanthones can inhibit pro-inflammatory cytokines and pathways, suggesting that this compound may be beneficial in treating inflammatory conditions .

- Anticancer Potential : Several studies have indicated that this compound can induce apoptosis in cancer cells. Specifically, it has been noted to exhibit cytotoxic effects against various cancer cell lines with IC50 values indicating significant potency . For example, it has been tested against HepG2 and HL-60 cells, showing promising results in inhibiting cell proliferation and inducing cell death .

Table 1: Summary of Biological Activities

Case Study Highlights

- Anticancer Research : In a study evaluating the cytotoxicity of various xanthones including this compound, it was found to inhibit proliferation in HepG2 liver cancer cells with an IC50 value of approximately 18 μg/mL. This suggests a strong potential for further development as an anticancer agent .

- Diabetes Management : Another study highlighted the compound's ability to lower blood glucose levels in STZ-induced diabetic rats. The results indicated a significant reduction in hyperglycemia and associated vascular complications, suggesting its applicability in diabetes treatment .

Mechanism of Action

The mechanism of action of 1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone involves its interaction with various molecular targets and pathways:

Anti-oxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.

Anti-bacterial Activity: It disrupts bacterial cell walls and inhibits the growth of bacteria by interfering with essential metabolic pathways.

Anti-malarial Activity: The compound interferes with the life cycle of the malaria parasite, inhibiting its growth and replication.

Comparison with Similar Compounds

Structural Comparison

Xanthones in the Swertia and Gentiana genera share a common core but differ in substitution patterns, glycosylation sites, and sugar moieties. Key structural analogs include:

Key Observations :

- Sugar Specificity: The gentiobiosyl group in 1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone is unique compared to primeverosyl (in 69, 75) or monoglucosyl (72) derivatives. Gentiobiosyl’s 1→6 linkage may enhance solubility and bioavailability .

- Substitution Patterns : The 3,7-dimethoxy-8-hydroxy configuration is rare, as most xanthones prioritize hydroxylation at positions 1,3,5,8 (e.g., compound 72) or have more extensive methoxy substitution (e.g., compound 2) .

Pharmacological Comparison

- Antioxidant Activity : Compound 74 (6-hydroxy-3,5-dimethoxy-1-O-primeverosylxanthone) from Swertia speciosa exhibits moderate DPPH radical scavenging activity (IC₅₀ ~ 50 µM), while this compound’s activity remains unquantified but is hypothesized to be lower due to fewer hydroxyl groups .

- Enzyme Inhibition: Swertiabisxanthone-I 8′-O-β-D-glucopyranoside (78), a xanthone dimer, shows acetylcholinesterase (AChE) inhibition (IC₅₀ = 12 µM), suggesting dimerization or additional glycosylation may enhance activity compared to monomeric xanthones like the target compound .

- Anti-diabetic Potential: Methylswertianin (a 1,8-dihydroxy-3,5-dimethoxyxanthone) from Swertia punicea demonstrates α-glucosidase inhibition (IC₅₀ = 8.2 µM), highlighting the importance of methoxy positioning for metabolic activity .

Chemotaxonomic Significance

- perennis supports its classification as a distinct species .

- In contrast, Gentiana dinarica roots lack xanthone aglycones but contain norswertianin-1-O-primeveroside, indicating genus-specific biosynthetic pathways .

Biological Activity

1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone is a xanthone glucoside derived from plants in the Gentianaceae family, particularly from Swertia punctata and related species. This compound has garnered attention due to its diverse biological activities, which include antioxidant, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, supported by various studies and case analyses.

Chemical Structure

The structure of this compound can be represented as follows:

This xanthone derivative features a gentiobiosyl moiety attached to the xanthone core, which is significant for its bioactivity.

Antioxidant Activity

Research indicates that xanthones, including this compound, exhibit substantial antioxidant properties. A study measured the compound's ability to scavenge free radicals using the DPPH assay, showing effective inhibition of oxidative stress markers. The antioxidant capacity is attributed to the presence of hydroxyl groups in its structure, which donate electrons to neutralize free radicals .

Anti-inflammatory Properties

Xanthones have been noted for their anti-inflammatory effects. In vitro studies demonstrate that this compound inhibits the production of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases .

Anticancer Activity

The compound has shown promising results in cancer research. In cell line studies, it exhibited cytotoxic effects against various cancer cells, including HepG2 (liver cancer) and HL-60 (leukemia) cells. The IC50 values were recorded at 18.00 ± 0.84 µg/mL for HepG2 and 24.80 ± 1.79 µg/mL for HL-60 cells, indicating significant antiproliferative activity . Furthermore, apoptosis induction was confirmed through flow cytometry analysis.

Comparative Biological Activity Table

| Activity Type | Compound Name | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Antioxidant | This compound | Not specified | |

| Anti-inflammatory | This compound | Not specified | |

| Anticancer | This compound | HepG2: 18.00 ± 0.84 HL-60: 24.80 ± 1.79 |

The biological activities of xanthones are often linked to their ability to modulate signaling pathways associated with oxidative stress and inflammation. For instance, the inhibition of NF-kB signaling has been implicated in the anti-inflammatory effects observed with this compound . Additionally, its interaction with apoptotic pathways contributes to its anticancer properties.

Case Studies

Several studies have focused on the therapeutic potential of xanthones in traditional medicine contexts:

Q & A

Basic Research Questions

Q. How is 1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone isolated from plant sources, and what methodological considerations are critical for ensuring purity?

- Methodology :

- Extraction : Use polar solvents (e.g., methanol or ethanol) for maceration or Soxhlet extraction of dried plant roots (e.g., Swertia punctata).

- Fractionation : Partition the crude extract with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to isolate xanthone-rich fractions.

- Chromatography : Employ column chromatography with silica gel or Sephadex LH-20, followed by preparative HPLC or TLC, to purify the compound. NMR and mass spectrometry (MS) are essential for structural confirmation .

- Critical Considerations : Validate plant taxonomy (e.g., distinguish S. punctata from S. perennis via chemotaxonomic markers) and optimize solvent systems to prevent co-elution with structurally similar xanthones .

Q. What analytical techniques are most reliable for characterizing the disaccharide substituents in this compound?

- Methodology :

- NMR : Use -NMR and -NMR to identify the gentiobiosyl moiety (e.g., β-linked glucose units) and methoxy/hydroxy group positions.

- HR-MS : High-resolution mass spectrometry confirms the molecular formula (e.g., [M+Na] or [M-H] ions).

- Hydrolysis : Acidic hydrolysis followed by GC-MS can verify the sugar composition .

Advanced Research Questions

Q. How does the rare 1,3,7,8-substitution pattern of this compound contribute to its chemotaxonomic significance in Gentianaceae?

- Methodology :

- Comparative Analysis : Compare substitution patterns across xanthones isolated from related species (e.g., Swertia punctata vs. S. perennis). The 1,3,7,8-substitution is a chemotaxonomic marker distinguishing S. punctata .

- Phylogenetic Studies : Map the distribution of this substitution pattern across Gentianaceae to infer evolutionary relationships .

Q. What experimental strategies are recommended to resolve contradictions in bioactivity data for xanthones with similar substitution patterns?

- Methodology :

- Standardized Assays : Use in vitro models (e.g., α-glucosidase inhibition for antidiabetic activity) with positive controls (e.g., Methylswertianin) and triplicate runs to ensure reproducibility .

- Dose-Response Curves : Establish IC values across multiple concentrations to differentiate bioactivity from structurally analogous compounds .

- Mechanistic Studies : Combine molecular docking (to predict target binding) with gene expression profiling (e.g., PPAR-γ for antidiabetic effects) to validate specificity .

Q. How can researchers address challenges in synthesizing this compound due to its complex glycosylation pattern?

- Methodology :

- Protecting Group Strategy : Temporarily block reactive hydroxyl groups during glycosylation to ensure regioselectivity.

- Enzymatic Synthesis : Use glycosyltransferases for stereospecific attachment of gentiobiose to the xanthone aglycone .

- Validation : Compare synthetic and natural compounds via NMR, MS, and optical rotation to confirm structural fidelity .

Data Analysis & Interpretation

Q. What statistical approaches are essential for ensuring reliability in bioactivity studies of this compound?

- Methodology :

- Replication : Perform triplicate experiments across independent trials to calculate mean ± SD and minimize batch variability .

- ANOVA : Use one-way ANOVA to assess significance across treatment groups (e.g., dose-dependent inhibition of oxidative stress markers).

- Multivariate Analysis : Apply PCA or PLS-DA to correlate structural features (e.g., substitution patterns) with bioactivity .

Contradiction & Conflict Resolution

Q. How should researchers reconcile discrepancies in reported yields of this compound from different plant parts?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.